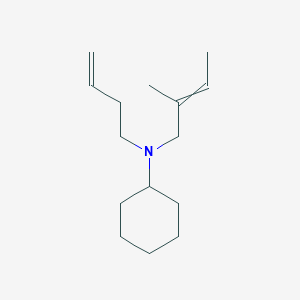
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclohexanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with two different alkyl groups, one being but-3-en-1-yl and the other being 2-methylbut-2-en-1-yl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclohexanamine can be achieved through a multi-step process involving the following key steps:
Alkylation of Cyclohexanamine: Cyclohexanamine is first alkylated with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Second Alkylation: The resulting product is then subjected to a second alkylation with 2-methylbut-2-en-1-yl bromide under similar conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cycloheptanamine: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)benzylamine: Similar structure but with a benzyl group instead of a cyclohexane ring.
Uniqueness
N-(But-3-en-1-yl)-N-(2-methylbut-2-en-1-yl)cyclohexanamine is unique due to its specific combination of alkyl groups and the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61907-94-6 |
|---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
N-but-3-enyl-N-(2-methylbut-2-enyl)cyclohexanamine |
InChI |
InChI=1S/C15H27N/c1-4-6-12-16(13-14(3)5-2)15-10-8-7-9-11-15/h4-5,15H,1,6-13H2,2-3H3 |
InChI Key |
QQGOJFNNYYTRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CN(CCC=C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















